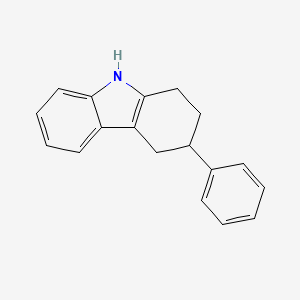

3-phenyl-2,3,4,9-tetrahydro-1H-carbazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

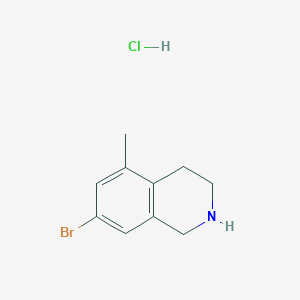

3-phenyl-2,3,4,9-tetrahydro-1H-carbazole is a useful research compound. Its molecular formula is C18H17N and its molecular weight is 247.341. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

3-phenyl-2,3,4,9-tetrahydro-1H-carbazole derivatives have shown promising results in anticancer studies. Specifically, derivatives synthesized through microwave-assisted methods demonstrated significant anticancer activity against A-549 cell lines in vitro. The derivatives 1-(4-bromophenyl)-3-1(1,2,3,4-tetrahydro-9H-carbazole-9yl)propan-1-one and 1-(4-nitrophenyl)-3-1(1,2,3,4-tetrahydro-9H-carbazole-9yl)propan-1-one were particularly notable for their effectiveness at inhibiting cancer cell proliferation (Chaudhary & Chaudhary, 2016).

Antinociceptive Activity

Research has also focused on the antinociceptive properties of this compound derivatives. A study synthesized and assessed various derivatives for their potential in reducing pain sensation. The compound 1-Phenyl-2-{5-[2-(1,2,3,4-tetrahydrocarbazol-9-yl)ethyl]tetrazol-1-yl}ethanone was identified as the most active compound, showcasing significant antinociceptive effects in experimental settings (Rajasekaran & Thampi, 2005).

Herbicidal Activity

Another area of application for this compound is in the development of herbicides. Investigations into indole derivatives, including carbazole variants like 6-chloro-2,3,4,9-tetrahydro-1H-carbazole, have demonstrated their potential as herbicides. These compounds have shown effectiveness in inhibiting the photosynthesis process in plants, indicating their potential application in weed management and agricultural practices (Mendes et al., 2019).

Cholinesterase Inhibition

This compound derivatives have also been studied for their inhibitory effects on cholinesterases. A study on novel synthesized derivatives revealed promising activity against acetyl- and butyrylcholinesterase, which could have implications for the treatment of neurodegenerative diseases like Alzheimer's (Khan et al., 2015).

Bacterial Transformation

Additionally, research has been conducted on the bacterial transformation of this compound, providing insights into the metabolic pathways and potential biotechnological applications of these compounds. Studies using the bacterium Ralstonia sp. strain SBUG 290 have explored the biotransformation of these compounds, shedding light on their environmental and pharmacological roles (Waldau et al., 2009).

Mechanism of Action

Target of Action

It’s known that tetrahydrocarbazole derivatives have been associated with a broad spectrum of biological activity, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity . Some studies suggest that these compounds may target enzymes such as Aromatase and Steroid Sulfatase .

Mode of Action

The tetrahydrocarbazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, inhibition of steroid sulfatase enzyme may result in reduced levels of endogenous estrogens and, consequently, in a reduced proliferation rate of estrogen-dependent tumors .

Biochemical Pathways

It’s known that tetrahydrocarbazole derivatives can influence various biochemical pathways due to their broad spectrum of biological activity .

Pharmacokinetics

The compound’s molecular weight is 1712383 , which is within the optimal range for oral bioavailability in drug design.

Result of Action

The broad spectrum of biological activity associated with tetrahydrocarbazole derivatives suggests that these compounds can have diverse effects at the molecular and cellular level .

Properties

IUPAC Name |

3-phenyl-2,3,4,9-tetrahydro-1H-carbazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N/c1-2-6-13(7-3-1)14-10-11-18-16(12-14)15-8-4-5-9-17(15)19-18/h1-9,14,19H,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSVQQBDPWCLNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C3=CC=CC=C3)C4=CC=CC=C4N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(N,N-diisobutylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2480593.png)

![tert-butyl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylate](/img/structure/B2480595.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2480597.png)

![2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2480603.png)

![4-(6-(4-(3-chlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2480604.png)